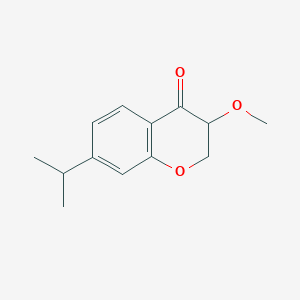
3-Methoxy-7-(methylethyl)chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-7-(methylethyl)chroman-4-one is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It belongs to the class of chromanone derivatives, which are known for their diverse biological and pharmaceutical activities . This compound is characterized by a chroman-4-one skeleton with a methoxy group at the 3-position and a methylethyl group at the 7-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-(methylethyl)chroman-4-one typically involves the following steps:
Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-7-(methylethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromanone moiety to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include quinones, chromanols, and various substituted chromanone derivatives .
Aplicaciones Científicas De Investigación
3-Methoxy-7-(methylethyl)chroman-4-one has several scientific research applications:
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-7-(methylethyl)chroman-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes, receptors, and other proteins involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: The parent compound with a similar structure but without the methoxy and methylethyl groups.
Flavanone: A related compound with a similar chromanone skeleton but different substituents.
Isoflavone: Another related compound with a different arrangement of the chromanone skeleton.
Uniqueness
3-Methoxy-7-(methylethyl)chroman-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity compared to other chromanone derivatives .
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
3-methoxy-7-propan-2-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H16O3/c1-8(2)9-4-5-10-11(6-9)16-7-12(15-3)13(10)14/h4-6,8,12H,7H2,1-3H3 |
Clave InChI |
NZLATKZSBKADOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C(=O)C(CO2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid](/img/structure/B15237883.png)
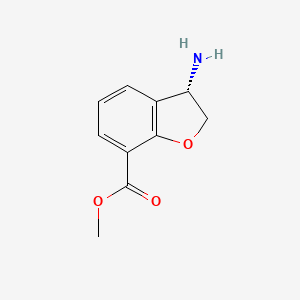
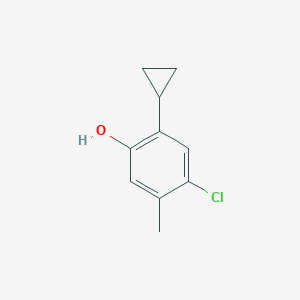
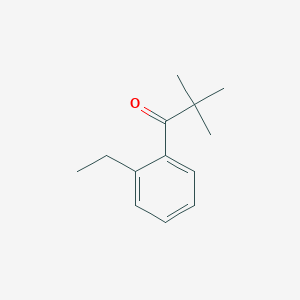
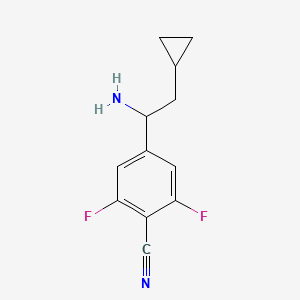
![6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B15237906.png)
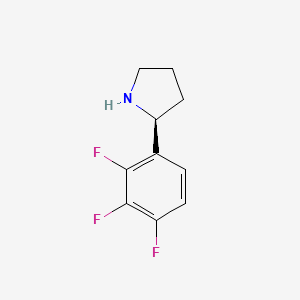

![5-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B15237915.png)
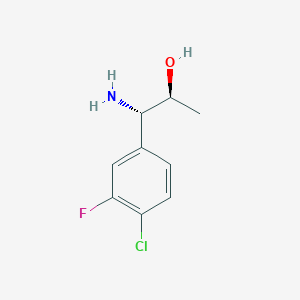
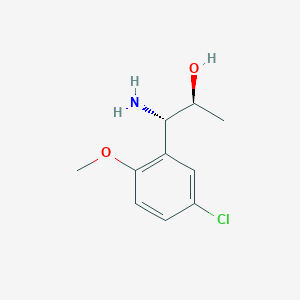
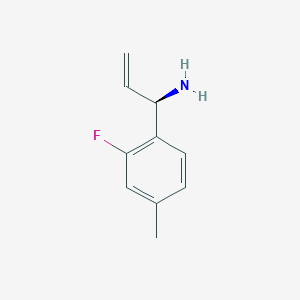

![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237973.png)
